(1R,2S)-1-heptyl-2-octylcyclopentane
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Overview
Description
8-Isoprostane, also known as (8beta)-prostane or 8-epi-PGF2alpha, belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 8-Isoprostane is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Isoprostane has been found in human skin and adipose tissue tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 8-isoprostane is primarily located in the membrane (predicted from logP). In humans, 8-isoprostane is involved in the suprofen action pathway, the lumiracoxib action pathway, the acetaminophen action pathway, and the phenylbutazone action pathway. 8-Isoprostane is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
8beta-prostane is a 1-heptyl-2-octylcyclopentane.
Scientific Research Applications
Enzymatic Synthesis Inhibition
(1R,2S)-1-heptyl-2-octylcyclopentane, a type of cyclopentane, has been studied for its role as an inhibitor in enzymatic synthesis. A study by Coulter, Lombardini, Sufrin, and Talalay (1974) found that certain cyclopentane analogues, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), act as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes. These inhibitors are dependent on ring size and are influenced by the presence of amino and carboxyl groups on a 5-membered ring (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Stereoselective Syntheses
In another study, Krief, Kenda, Maertens, and Remacle (1996) explored the stereoselective syntheses of cyclopentanes, including 2-ethyl-1-methyl-1-phenyl cyclopentane, highlighting the stereocontrol achievable at multiple stereogenic centers in these compounds. This research demonstrates the potential of using cyclopentanes in precise synthetic applications (Krief, Kenda, Maertens, & Remacle, 1996).
Ring-Opening Polymerization
Komarov, Minyaev, Churakov, Roitershtein, and Nifant’ev (2019) found that certain cyclopentane diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, can form one-dimensional chains via O—H⋯O hydrogen bonding in their crystals. These compounds may serve as precatalyst activators for ring-opening polymerization of cyclic esters, indicating a potential application in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Cycloaddition Reactions
Research by Meilert, Schwenter, Shatz, Dubbaka, and Vogel (2003) delved into the reactivity of 2-oxyallyl cations with furan derivatives, exploring formal double [4+3]-cycloadditions. This study demonstrates the utility of cyclopentanes in complex cycloaddition reactions, a key process in synthetic organic chemistry (Meilert, Schwenter, Shatz, Dubbaka, & Vogel, 2003).
Properties
CAS No. |
155976-51-5 |
---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(1R,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
UKVVPDHLUHAJNZ-UXHICEINSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
155976-51-5 | |
physical_description |
Solid |
Synonyms |
15-F(2t)-IsoP 15-F(2t)-isoprostane 15-F2t-IsoP 15-F2t-isoprostane 8-epi-PGF2 alpha 8-epi-PGF2alpha 8-epi-prostaglandin F2alpha 8-epiprostaglandin F2alpha 8-F(2t)-isoprostane 8-iso-PGF(2alpha) 8-iso-PGF2alpha 8-isoprostaglandin F2alpha 8-isoprostane isoprostaglandin F2alpha type-III |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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